2-Cyano-5-(trifluoromethyl)benzoic acid is an aromatic compound characterized by the presence of a cyano group and a trifluoromethyl group attached to a benzoic acid framework. Its molecular formula is , and it has a molecular weight of 215.13 g/mol. This compound is significant in various chemical applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
The compound can be synthesized through various chemical reactions, often starting from simpler aromatic compounds. It is commercially available from chemical suppliers and can be found in scientific literature detailing its synthesis and applications.
2-Cyano-5-(trifluoromethyl)benzoic acid belongs to the class of benzoic acids and is categorized as an aromatic carboxylic acid. Its structural features include:
The synthesis of 2-cyano-5-(trifluoromethyl)benzoic acid typically involves a multi-step process, which may include:
A typical synthetic route may involve:
The molecular structure of 2-cyano-5-(trifluoromethyl)benzoic acid features:
C1=CC(=C(C=C1C(F)(F)F)C#N)C(=O)O
2-Cyano-5-(trifluoromethyl)benzoic acid can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for reactions involving 2-cyano-5-(trifluoromethyl)benzoic acid typically involves:
These mechanisms are well-documented in organic chemistry literature, providing insights into reaction pathways and product formation.
2-Cyano-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8